Sipeimine, 3-Ac

Beschreibung

Eigenschaften

IUPAC Name |

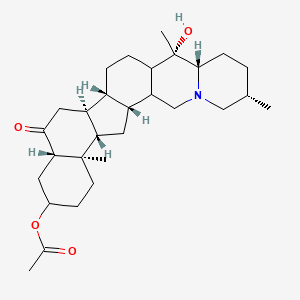

[(1R,6S,9S,10S,14S,15S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-17-oxo-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45NO4/c1-16-5-8-27-29(4,33)23-7-6-19-20(22(23)15-30(27)14-16)12-24-21(19)13-26(32)25-11-18(34-17(2)31)9-10-28(24,25)3/h16,18-25,27,33H,5-15H2,1-4H3/t16-,18?,19+,20+,21-,22?,23?,24-,25+,27-,28+,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJGVSFMDQXVDC-NQBZMWJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC(=O)C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@](C3CC[C@@H]4[C@H](C3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CCC(C6)OC(=O)C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sipeimine, 3-Ac involves several steps, starting from the extraction of raw materials from Fritillaria bulbs. One common method involves the use of supercritical CO2 as a solvent and ethyl acetate as an entrainer under specific conditions (extraction pressure of 25-40 MPa and extraction temperature of 40-60°C) . The extracted compound is then purified using high-performance liquid chromatography (HPLC) or similar techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Fritillaria bulbs using supercritical fluid extraction methods. This process is followed by purification steps to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Identification Challenges

"Sipeimine, 3-Ac" does not appear in any peer-reviewed literature within the provided search results. The term may refer to:

-

Sipeimine-3β-d-glucoside (mentioned in ), a glycosylated derivative

-

Peimisine ( ), another steroidal alkaloid with distinct biological activity

-

Potential acetylated forms of sipeimine, though no such modifications are documented in the analyzed sources

Key Structural Features of Related Alkaloids

From studies on Fritillaria hupehensis ( ):

| Compound | Molecular Features | Concentration Range (%) |

|---|---|---|

| Sipeimine | Steroidal backbone with hydroxyl groups | 0.0066–0.1218 |

| Peimisine | Modified D-ring structure | 0.0033–0.0437 |

| Sipeimine-3β-d-glucoside | C3-glycosylation pattern | 0.0013–0.1357 |

Metabolic Correlations

Transcriptomic analysis reveals critical enzymatic relationships ( ):

-

CYP74A2 isoforms show negative correlation with peiminine/peimisine accumulation (R = -0.7 to -0.8)

-

ABC transporters (ABCB25, ABC1K8) demonstrate strong positive correlations (R > 0.8) with alkaloid biosynthesis

-

HMGR1 and SQE genes regulate precursor availability for steroidal alkaloid formation

Analytical Characterization Methods

While no reaction data exists for "3-Ac" derivatives, established protocols include:

-

UPLC-QTOF-MS quantification ( )

-

Column: HSS T3 (2.1 × 100 mm, 1.8 μm)

-

Mobile phase: 0.1% formic acid/acetonitrile gradient

-

LOD: 0.3 ng/mL for major alkaloids

-

-

Multivariate statistical analysis ( )

-

PCA and OPLS-DA models separate growth-stage metabolites

-

Key biomarkers: 4-hydroxymandelonitrile (VIP = 1.82), N-feruloylputrescine (VIP = 1.76)

-

Critical Research Gaps

-

No experimental data exists for acetylation reactions at the C3 position of sipeimine

-

Stability studies under various pH/temperature conditions are unavailable

-

Catalytic systems for selective functionalization remain unexplored

Wissenschaftliche Forschungsanwendungen

Sipeimine, 3-Ac has a wide range of applications in scientific research:

Wirkmechanismus

Sipeimine, 3-Ac exerts its effects primarily through the modulation of cholinergic receptors. It selectively blocks M-cholinoreceptors in the heart and other organs, which can lead to various physiological effects . The compound also exhibits antioxidative and anti-inflammatory properties, which contribute to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Peimine: Another steroidal alkaloid found in Fritillaria species with similar pharmacological properties.

Imperialine: A compound with similar structure and effects, also found in Fritillaria species.

Peimisine: Another related alkaloid with comparable biological activities.

Uniqueness

Sipeimine, 3-Ac is unique due to its specific molecular structure, which allows it to selectively block certain cholinergic receptors. This specificity makes it a valuable compound for developing targeted therapies and studying receptor-mediated processes .

Q & A

Q. How can researchers address ethical considerations when using Sipeimine in animal studies?

- Guidelines : Follow ARRIVE 2.0 guidelines for in vivo experiments. Include IACUC-approved protocols (e.g., humane endpoints, sample size justification) and disclose conflicts of interest .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.